Cas no 52328-05-9 (O-Methylisourea hemisulfate)

O-Methylisourea hemisulfate Chemical and Physical Properties
Names and Identifiers
-
- O-Methylisourea hemisulfate
- o-Methylisourea sulfate
- Carbamimidic acid, methylester, hemisulfate
- O-Methylisoureahemisulfatesalt
- 2-Methylisouronium sulfate
- O-Methylpseudourea Sulfate
- OMI®
- Bis(2-methylisouronium) sulphate
- Carbamimidic acid methyl ester hemisulfate
- Carbamimidic acid, methyl ester, sulfate (2:1)
- M0411
- O-Methylpseudourea sulfate (2:1)
- O-Methylisourea hemisulfate salt, 99%
- DTXSID001335769
- EN300-123428
- F11253
- 0-methylisourea hemisulfate
- AKOS015950736
- EC 257-851-8
- AMY8981
- A7675
- OMISU
- CS-W019574
- NS00078345
- [amino(methoxy)methylidene]azanium;sulfate
- O-Methylisourea hemisulfate salt
- bis(methoxymethanimidamide); sulfuric acid
- SY021749
- O-methylisourea hemisulphate
- EINECS 257-851-8
- F0001-1354
- O-methyl isourea hemisulfate salt
- methyl carbamimidate hemisulfate
- W-105833
- DS-14625
- QSCPQKVWSNUJLJ-UHFFFAOYSA-N
- Z1741976783
- MFCD00040594
- 52328-05-9
- Methoxyformamidine Sulfate; O-Methylisourea Hydrogen Sulfate; O-Methylisouronium Sulfate; O-Methylpseudourea Sulfate; Carbamimidic Acid Methyl Ester Sulfate;
-
- MDL: MFCD00040594
- Inchi: 1S/2C2H6N2O.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4)
- InChI Key: QSCPQKVWSNUJLJ-UHFFFAOYSA-N
- SMILES: N=C(N)OC.N=C(N)OC.O=S(O)(O)=O
Computed Properties
- Exact Mass: 246.063405g/mol
- Surface Charge: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 8
- Rotatable Bond Count: 2
- Monoisotopic Mass: 246.063405g/mol
- Monoisotopic Mass: 246.063405g/mol
- Topological Polar Surface Area: 201Ų
- Heavy Atom Count: 15
- Complexity: 124
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 3
- Tautomer Count: Not determined
- Surface Charge: 0
- XLogP3: -0.4
Experimental Properties
- Color/Form: crystal
- Melting Point: 163-167 °C (lit.)
- Boiling Point: 66.9 °C at 760 mmHg
- Flash Point: 165.7 °C
- Solubility: H2O: 0.1 g/mL, clear
- Water Partition Coefficient: 1000 g/L (20 ºC)
- PSA: 201.18000
- LogP: 1.08060
- Sensitiveness: Sensitive to humidity
- Solubility: Soluble in water
O-Methylisourea hemisulfate Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H303-H320
- Warning Statement: P264-P305+P351+P338+P337+P313-P312
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: S24/25: prevent skin and eye contact.
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:3
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
- Safety Term:S24/25
O-Methylisourea hemisulfate Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
O-Methylisourea hemisulfate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0411-10g |
O-Methylisourea hemisulfate |
52328-05-9 | 98.0%(N) | 10g |
¥250.0 | 2022-05-30 | |
Enamine | EN300-123428-0.5g |
bis(methoxymethanimidamide), sulfuric acid |
52328-05-9 | 95% | 0.5g |
$19.0 | 2023-05-03 | |
abcr | AB132159-1 kg |
O-Methylisourea hemisulfate, 99%; . |
52328-05-9 | 99% | 1 kg |
€520.00 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O45530-5g |
O-Methylisourea hemisulfate |
52328-05-9 | 5g |
¥29.0 | 2021-09-08 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22036-250g |
O-Methylisourea hemisulfate, 99% |
52328-05-9 | 99% | 250g |
¥1643.00 | 2023-02-17 | |
TRC | M313290-25000mg |
O-Methylisourea Hemisulfate |
52328-05-9 | 25g |
$92.00 | 2023-05-17 | ||
Life Chemicals | F0001-1354-5g |
O-Methylisourea hemisulfate |
52328-05-9 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
Life Chemicals | F0001-1354-2.5g |
O-Methylisourea hemisulfate |
52328-05-9 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
BAI LING WEI Technology Co., Ltd. | 831264-50G |
O-Methylisourea hemisulfate, 95% |
52328-05-9 | 95% | 50G |
¥ 47 | 2022-04-26 | |
TRC | M313290-5g |
O-Methylisourea Hemisulfate |
52328-05-9 | 5g |
$ 53.00 | 2023-09-07 |
O-Methylisourea hemisulfate Suppliers
O-Methylisourea hemisulfate Related Literature
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on O-Methylisourea hemisulfate
Professional Introduction to O-Methylisourea Hemisulfate (CAS No. 52328-05-9)
O-Methylisourea hemisulfate, with the chemical formula corresponding to its CAS number 52328-05-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, often referred to by its more descriptive name O-Methylisourea hemisulfate, has garnered attention due to its versatile applications in the development of various chemical entities, particularly in medicinal chemistry. The unique structural features of this molecule make it a valuable intermediate in the synthesis of more complex pharmacophores and bioactive molecules.
The molecular structure of O-Methylisourea hemisulfate consists of an isourea core substituted with a methyl group and a hemisulfate moiety. This configuration imparts distinct reactivity patterns that are exploited in synthetic methodologies. The presence of the isourea functional group, characterized by a carbon-nitrogen double bond and two nitrogen atoms, provides a site for nucleophilic substitution reactions, making it a useful building block for constructing heterocyclic frameworks. Furthermore, the hemisulfate group introduces polarity and solubility characteristics that are advantageous in solution-phase reactions and in the formulation of pharmaceutical agents.
In recent years, O-Methylisourea hemisulfate has been explored as a key intermediate in the synthesis of antiviral and anticancer agents. Its ability to undergo facile modifications allows chemists to tailor its properties for specific biological targets. For instance, researchers have utilized this compound to develop novel nucleoside analogs that exhibit inhibitory effects on viral polymerases. The methyl group on the isourea ring can be further functionalized to introduce additional pharmacophoric elements, enhancing binding affinity and selectivity against disease-causing pathogens.
One of the most compelling aspects of O-Methylisourea hemisulfate is its role in the development of prodrugs. Prodrugs are pharmacologically inactive compounds that are metabolically converted into active drugs within the body. The structural versatility of this compound makes it an excellent candidate for prodrug design, as it can be engineered to release active therapeutic agents under physiological conditions. This approach not only improves drug solubility and bioavailability but also allows for targeted delivery systems that enhance therapeutic efficacy while minimizing side effects.
The synthesis of O-Methylisourea hemisulfate typically involves multi-step organic transformations starting from readily available precursors. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic aromatic substitution, are commonly employed to construct the desired molecular framework. The optimization of reaction conditions is crucial to achieving high yields and purity levels, which are essential for pharmaceutical applications. Recent advancements in green chemistry have also influenced the synthesis of this compound, with efforts focused on reducing waste generation and improving energy efficiency.
The pharmacological properties of derivatives derived from O-Methylisourea hemisulfate have been extensively studied in preclinical models. These studies have revealed promising activities against various diseases, including infectious disorders and malignancies. The compound's ability to interact with biological targets at the molecular level has opened new avenues for drug discovery. By leveraging computational chemistry tools, researchers can predict binding affinities and optimize lead structures before conducting expensive wet-lab experiments.
In conclusion, O-Methylisourea hemisulfate (CAS No. 52328-05-9) represents a significant advancement in pharmaceutical chemistry due to its structural versatility and functional reactivity. Its applications span across multiple therapeutic areas, underscoring its importance as a synthetic intermediate and bioactive molecule. As research continues to uncover new synthetic methodologies and pharmacological applications, this compound is poised to play an increasingly vital role in the development of next-generation pharmaceuticals.
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